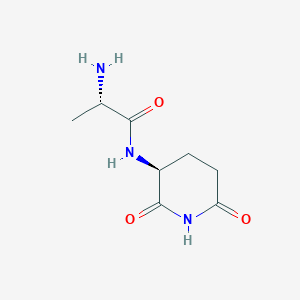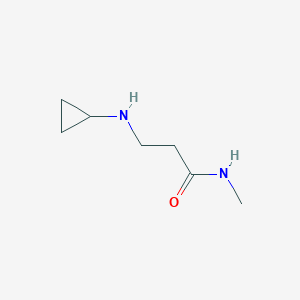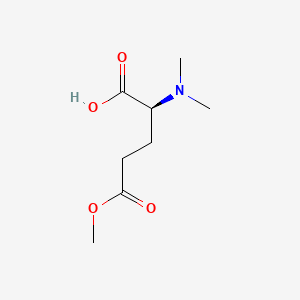
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of alkenes using bromomethyl and trifluoromethyl reagents. One common method involves the reaction of an alkene with a bromomethyl trifluoromethyl carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
科学研究应用
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane
- 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the cyclopropane ring can influence the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C5H6BrF3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC 名称 |
(1S,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI 键 |
DDNFMRMLLSCYSF-QWWZWVQMSA-N |
手性 SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)CBr |
规范 SMILES |
C1C(C1C(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
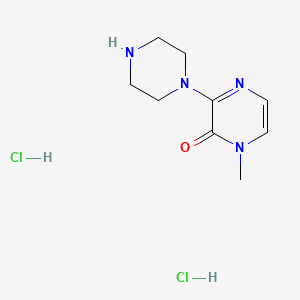
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

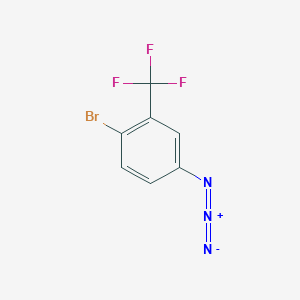
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

